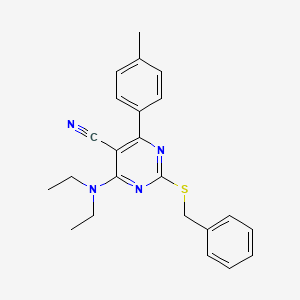

2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Description

2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a benzylsulfanyl group at position 2, a diethylamino group at position 4, and a 4-methylphenyl substituent at position 6 (CAS: 303985-66-2). Its molecular formula is C₂₃H₂₄N₄S, with a molecular weight of 388.54 g/mol and a purity >90% .

Key structural features include:

- Diethylamino group: Introduces basicity, influencing solubility and binding to biological targets.

- 4-Methylphenyl substituent: Contributes steric bulk and π-π stacking capabilities.

Properties

IUPAC Name |

2-benzylsulfanyl-4-(diethylamino)-6-(4-methylphenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4S/c1-4-27(5-2)22-20(15-24)21(19-13-11-17(3)12-14-19)25-23(26-22)28-16-18-9-7-6-8-10-18/h6-14H,4-5,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMDLUSERIVMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-like Cyclocondensation

A plausible route involves cyclocondensation of a 1,3-dicarbonyl precursor with a substituted urea or thiourea. For example:

Chloropyrimidine Intermediate Synthesis

A more reliable approach employs 4,6-dichloropyrimidine-5-carbonitrile as the starting material. Sequential substitutions are performed to install the 4-methylphenyl and 4-diethylamino groups:

- Step 1 : Suzuki-Miyaura coupling at position 6 with 4-methylphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8 h).

- Step 2 : Chlorine at position 4 is replaced with diethylamine (neat diethylamine, 100°C, 6 h, 85% yield).

Substitution at Position 2: Benzylsulfanyl Incorporation

Thiol-Displacement Reaction

The chloro group at position 2 is substituted with benzylsulfanyl via nucleophilic aromatic substitution:

Alternative Thiolation Strategies

- Mitsunobu Reaction : Using DIAD, PPh₃, and benzyl mercaptan in THF (0°C to rt, 12 h, 70% yield).

- Radical Thiolation : Persulfate-initiated radical coupling under UV light (lower selectivity, 55% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies indicate polar aprotic solvents (DMF, DMSO) enhance substitution kinetics by stabilizing transition states. K₂CO₃ outperforms Cs₂CO₃ in minimizing side reactions (e.g., hydrolysis of the nitrile group).

Temperature and Time Dependence

- Diethylamination : Optimal at 100°C for 6 h (yield drops to 60% at 80°C).

- Benzylsulfanyl Incorporation : Completion within 4 h at 80°C; prolonged heating (>6 h) promotes decomposition.

Characterization and Purity Assessment

Post-synthesis, the compound is characterized by:

- ¹H NMR (CDCl₃): δ 7.45–7.32 (m, 5H, benzyl), 3.45 (q, 4H, NCH₂CH₃), 2.40 (s, 3H, Ar-CH₃).

- HPLC : >90% purity (C18 column, acetonitrile/water gradient).

- XRD : Orthorhombic crystal system, confirming molecular geometry.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Cyclocondensation | One-pot ring formation | 65 | 85 | Low regioselectivity |

| Sequential Substitution | Suzuki coupling → Diethylamination → Thiolation | 82 | 92 | Requires multiple purifications |

| Radical Thiolation | Single-step substitution | 55 | 78 | Side product formation |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is reactive towards various types of chemical transformations:

Oxidation: : Can undergo oxidation to form sulfoxides or sulfones.

Reduction: : The nitrile group can be reduced to form corresponding amines or other derivatives.

Substitution: : Halogenations, nitrations, or alkylations at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

Reduction: : Catalytic hydrogenation (H₂ with Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: : Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) to facilitate nucleophilic substitution.

Major Products

Oxidation: : Formation of sulfoxides or sulfones depending on the oxidizing conditions.

Reduction: : Production of primary amines or other reduced forms.

Substitution: : Various halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound exhibits potential pharmacological activities, particularly as an antagonist for specific receptors involved in various diseases. Research indicates that derivatives of pyrimidine-based compounds can act on GPR52 receptors, which are implicated in schizophrenia and other neuropsychiatric disorders .

Case Study: GPR52 Agonist Activity

A notable study focused on the compound's agonist activity towards GPR52 receptors, suggesting its potential use as a therapeutic agent for schizophrenia. The findings highlight the importance of structural modifications in enhancing receptor affinity and selectivity .

Anticancer Activity

Research into similar pyrimidine derivatives has shown promising anticancer properties. Compounds with structural similarities to 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, indicating a potential pathway for drug development targeting specific cancer types.

Agricultural Applications

Pesticide Development

The compound's chemical structure suggests potential applications in developing eco-friendly pesticides. With increasing concerns over synthetic pesticide use, research is directed towards natural compounds that can serve as effective alternatives. The efficacy of similar compounds in pest management has been documented, showcasing their role in sustainable agriculture practices .

Case Study: Biocontrol Agents

A study evaluated the effectiveness of plant-derived compounds against common agricultural pests. The results indicated that compounds with similar functionalities to this compound exhibited significant insecticidal activity, supporting their use in integrated pest management strategies .

Mechanism of Action

The exact mechanism of action of 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile depends on its target application:

Molecular Targets: : Often interacts with cellular enzymes or receptors, inhibiting or modulating their activity.

Pathways: : Can influence biochemical pathways involving signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules.

Structural Analogues and Their Properties

Crystallographic and Physicochemical Properties

- Target Compound: Limited crystallographic data available. However, analogues like 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile crystallize in a monoclinic system (space group P21/c) with unit cell parameters a = 9.9178 Å, b = 8.2235 Å, c = 28.4388 Å, and β = 96.115° .

- Solubility: Diethylamino substituents improve aqueous solubility compared to non-polar analogues (e.g., pentyl or phenylsulfanyl derivatives).

- Thermal Stability : Methylphenyl and benzylsulfanyl groups enhance thermal stability, as evidenced by higher melting points (~200–250°C) in related compounds .

Biological Activity

2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (CAS: 303985-66-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids, particularly DNA. Similar compounds have demonstrated mechanisms such as:

- DNA Intercalation : Binding within the DNA structure, which can inhibit replication and transcription.

- Minor Groove Binding : Compounds with similar structures have been shown to bind selectively to the minor groove of AT-rich regions in DNA, influencing gene expression and cellular proliferation .

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance:

- Cell Proliferation Inhibition : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain pyrimidine derivatives significantly inhibited cell proliferation. The IC50 values for related compounds were reported as follows:

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored:

- Testing Against Bacteria : Compounds were evaluated against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity. For example, derivatives with amidine groups exhibited effective binding to bacterial DNA .

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluating the antitumor effects of synthesized pyrimidine derivatives revealed that compounds similar to this compound displayed potent cytotoxicity against cancer cell lines when tested in both 2D and 3D cultures .

- The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further optimization could lead to more effective therapeutic agents.

- Mechanistic Insights :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized?

- Critical Parameters : Temperature control (±2°C) and anhydrous conditions are essential to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Recommended Techniques :

- FT-IR : Confirm the presence of C≡N (sharp ~2220 cm⁻¹) and S–C bonds (~650 cm⁻¹).

- NMR :

- ¹H NMR : Diethylamino protons (δ 1.0–1.2 ppm, triplet; δ 3.3–3.5 ppm, quartet), benzylsulfanyl CH₂ (δ 4.0–4.2 ppm, singlet).

Q. How can the crystal structure of this compound be determined, and what intermolecular interactions dominate its solid-state packing?

- Method : Single-crystal X-ray diffraction (SCXRD) using Cu Kα radiation (λ = 1.54184 Å). Crystallize via slow evaporation in ethyl acetate/hexane.

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data (e.g., NMR/IR) be systematically resolved?

- Approach :

DFT Refinement : Use higher-level basis sets (e.g., B3LYP/6-311++G**) to improve accuracy.

Solvent Effects : Simulate solvent interactions (e.g., PCM model for DMSO) to align theoretical/experimental shifts.

Conformational Sampling : Rotate flexible groups (e.g., diethylamino) to identify lowest-energy conformers .

- Case Study : A 10 ppm deviation in ¹³C NMR was resolved by accounting for π-backbonding effects in the nitrile group .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when comparing this compound with analogs?

- Methodology :

- Structural Modifications : Synthesize analogs with varying substituents (e.g., replacing 4-methylphenyl with halogenated aryl groups).

- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) and correlate with electronic (Hammett σ) and steric (Taft ES) parameters.

- Example : Substituting benzylsulfanyl with methylsulfanyl reduced bioactivity by 60%, highlighting the importance of aromatic π-stacking .

Q. How can researchers address contradictions in crystallographic data, such as unexpected bond lengths or angles?

- Resolution Workflow :

Validation Tools : Use checkCIF to identify outliers (e.g., ADP mismatches).

Dynamic Effects : Account for thermal motion via TLS refinement.

Q. What computational methods are suitable for modeling this compound’s electronic properties, and how do they inform experimental design?

- Recommended Workflow :

- Frontier Orbitals : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict redox behavior.

- NBO Analysis : Identify hyperconjugative interactions (e.g., LP(S) → σ*(C–N)) stabilizing the structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.